Resveratrol-3,5-diacetate
Overview
Description
Resveratrol-3,5-diacetate is a derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anti-cancer properties. The diacetate form is synthesized to enhance the stability and bioavailability of resveratrol, making it more suitable for various applications in research and industry.
Mechanism of Action
Target of Action
Resveratrol-3,5-diacetate, a derivative of resveratrol, primarily targets several key proteins and pathways in the body. It has been shown to interact with proteins such as AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB , which are identified as hub target genes . These targets play crucial roles in various biological processes, including cell survival, apoptosis, inflammation, and angiogenesis .
Mode of Action
This compound interacts with its targets to induce various changes. For instance, it has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . The circadian clock is a system regulating behavior and function of the human body, thus playing a crucial role in health maintenance .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . Additionally, it has been shown to have effects on pathways related to neurodegenerative diseases .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Resveratrol is approximately 20% bioavailable , and its exposures (AUCs and Cmax) increase with increasing doses . Resveratrol and its three major conjugates account for 40 to 55% of the dose in urine , consistent with a high extent of absorption . Less than 1% of drug-related material was intact relative to key metabolites in plasma and urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . These effects can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nanoparticle-based delivery systems for resveratrol have been developed to overcome limitations associated with the compound’s bioavailability and therapeutic effectiveness . Moreover, the use of supercritical CO2 fluid (SCF-CO2)-assisted impregnation has been shown to enhance the bioavailability of resveratrol .
Biochemical Analysis
Biochemical Properties
Resveratrol-3,5-diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit neuroprotective effects in many neurological disorders via autophagy modulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . One of the key mechanisms is the activation of the SIRT1/FoxO1 pathway, which is involved in autophagy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can protect cells against a variety of stresses that are largely involved in age-related brain pathologies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and the nature of these interactions are still being explored .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of resveratrol-3,5-diacetate typically involves the acetylation of resveratrol. One common method is the reaction of resveratrol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where resveratrol is mixed with acetic anhydride and a catalyst. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Resveratrol-3,5-diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydro-resveratrol derivatives.
Substitution: Hydroxy or amino derivatives of resveratrol.
Scientific Research Applications
Resveratrol-3,5-diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of acetylation on the chemical properties of polyphenols.
Biology: It is used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and gene expression.
Medicine: It is explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Comparison with Similar Compounds
Resveratrol-3,5-diacetate is compared with other resveratrol derivatives such as:
Resveratrol-3,4’-diacetate: Similar in structure but with different acetylation positions, leading to variations in stability and bioactivity.
Resveratrol-4’-acetate: A monoacetate derivative with distinct chemical properties and biological effects.
Resveratrol-3,5,4’-triacetate: A triacetate derivative with enhanced stability but potentially reduced bioactivity compared to the diacetate form.
Uniqueness: this compound is unique due to its balanced properties of stability and bioactivity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[3-acetyloxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTSXNIAKDYGPK-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873867 | |
Record name | 3,5-Di-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411233-14-2 | |
Record name | 3,5-Di-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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